molecular formula C12H16O4 B2629540 (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate CAS No. 226916-17-2

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate

Cat. No.: B2629540
CAS No.: 226916-17-2
M. Wt: 224.256
InChI Key: AXFWOFLOOPUESJ-SNAWJCMRSA-N
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Description

(E)-Methyl 3-(1,4-dioxaspiro[45]dec-7-en-7-yl)acrylate is an organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate typically involves the reaction of a suitable dioxaspiro compound with an acrylate derivative under controlled conditions. One common method involves the use of a base-catalyzed reaction where the dioxaspiro compound is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.

    1,4-Dioxaspiro[4.5]decane: Lacks the acrylate moiety, making it less reactive in certain chemical reactions.

    Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)propanoate: Similar structure but with a propanoate instead of an acrylate group.

Uniqueness

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is unique due to its combination of a spirocyclic core and an acrylate moiety, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-11(13)5-4-10-3-2-6-12(9-10)15-7-8-16-12/h3-5H,2,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFWOFLOOPUESJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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